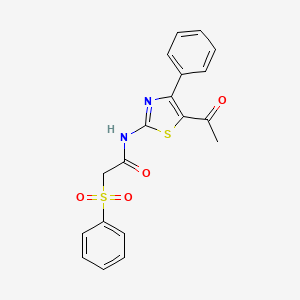

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

Descripción

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a benzenesulfonyl group attached to the thiazole ring

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(26-18)20-16(23)12-27(24,25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNGGROWPGOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole intermediate.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the thiazole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazole ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Alkyl halides, amines, dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Alkylated or aminated derivatives.

Aplicaciones Científicas De Investigación

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide: Lacks the acetyl group, which may affect its reactivity and biological activity.

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(methylsulfonyl)acetamide: Contains a methylsulfonyl group instead of a benzenesulfonyl group, which may influence its solubility and chemical properties.

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)propionamide: Has a propionamide group instead of an acetamide group, which may alter its pharmacokinetic properties.

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and benzenesulfonyl groups may enhance its ability to interact with biological targets and improve its solubility in various solvents.

Actividad Biológica

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a synthetic compound that belongs to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The structure is defined as follows:

- IUPAC Name: this compound

- Molecular Formula: C20H18N2O3S

- Molecular Weight: 366.43 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The thiazole moiety can interact with enzymes and receptors involved in critical biochemical pathways, potentially leading to:

- Inhibition of tumor cell proliferation

- Induction of apoptosis in cancer cells

- Antimicrobial effects against bacteria and fungi

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies evaluating related thiazole derivatives have shown:

-

Cell Line Studies : The anticancer activity was assessed using various tumor cell lines such as A549 (lung cancer) and C6 (glioma). The MTT assay indicated that these compounds could significantly reduce cell viability.

Compound Cell Line IC50 (µM) 6f A549 12.5 6g C6 15.0 - Mechanisms : The compounds were found to induce apoptosis through caspase activation and DNA fragmentation assays, suggesting that they can effectively direct tumor cells towards programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial potential has been explored:

-

Bacterial Inhibition : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Mechanism of Action : The antimicrobial action was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which are critical for bacterial growth and replication .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Thiazole Derivatives : A study published in PubMed highlighted the synthesis and evaluation of thiazole derivatives against various cancer cell lines. The results indicated a correlation between structural modifications and enhanced biological activity, emphasizing the role of substituents on the thiazole ring in modulating efficacy .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related thiazole compounds against multi-drug resistant strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with benzenesulfonyl and acetyl groups. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under controlled pH and temperature (7–9 pH, 60–80°C) to ensure regioselectivity .

- Sulfonylation and acetylation : Sequential reactions with benzenesulfonyl chloride and acetylating agents, monitored via TLC or HPLC to track intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) identify functional groups (e.g., acetyl proton at δ 2.5–2.7 ppm, sulfonyl signals at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 439.1) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (SHELXL for refinement) resolves bond lengths, angles, and confirms stereochemistry. Hydrogen-bonding networks are critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural analogs. Strategies include:

- Comparative studies : Benchmark activity against analogs (e.g., N-(5-ethyl-4-phenyl-thiazol-2-yl) derivatives) under standardized conditions .

- Dose-response curves : Use IC50/EC50 values to quantify potency variations across cell lines (e.g., HER2+ vs. HER2– cancer models) .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to validate mechanisms .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- 2D NMR (COSY, NOESY) : Maps intermolecular interactions (e.g., ligand-protein binding via NOE correlations) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like kinases or GPCRs .

- Cryo-EM/X-ray co-crystallization : Resolves binding modes in enzyme active sites (e.g., sulfonyl group interactions with catalytic residues) .

Q. How can computational modeling predict its regioselectivity in chemical reactions?

- Density Functional Theory (DFT) : Calculates transition-state energies to predict sulfonylation/acetylation sites (e.g., C2 vs. C5 on thiazole) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Docking studies (AutoDock/Vina) : Identify preferred binding conformations for rational analog design .

Q. What methodologies assess its stability under varying experimental conditions?

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-MS stability assays : Monitor degradation products (e.g., acetyl hydrolysis to carboxylic acid) .

- Kinetic solubility : Shake-flask method in PBS/DMSO to determine pH-dependent solubility .

Q. How is regioselectivity controlled during functionalization of the thiazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.